molecular formula C12H11NO2 B14665011 2-Amino-5-phenoxyphenol CAS No. 42944-32-1

2-Amino-5-phenoxyphenol

Cat. No.: B14665011
CAS No.: 42944-32-1
M. Wt: 201.22 g/mol
InChI Key: HMNWCUUMPVHVQI-UHFFFAOYSA-N
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Description

2-Amino-5-phenoxyphenol is an organic compound that belongs to the class of aminophenols It is characterized by the presence of an amino group (-NH2) and a phenoxy group (-OPh) attached to a phenol ring

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-phenoxyphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The phenoxy group can be reduced to form phenol derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

2-Amino-5-phenoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-phenoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-phenoxyphenol
  • 2-Amino-6-phenoxyphenol
  • 2-Amino-5-methylphenol

Uniqueness

2-Amino-5-phenoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Properties

CAS No.

42944-32-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-amino-5-phenoxyphenol

InChI

InChI=1S/C12H11NO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2

InChI Key

HMNWCUUMPVHVQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)O

Origin of Product

United States

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